![molecular formula C17H18ClN3O3 B2743219 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 1448027-02-8](/img/structure/B2743219.png)
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
is a complex organic molecule that contains several functional groups including a piperidine ring, a pyridine ring, an isoxazole ring, and a carbonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings suggests that the compound would have a rigid, cyclic structure. The isoxazole ring and the carbonyl group could introduce additional rigidity and polarity to the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group could undergo nucleophilic addition reactions . The isoxazole ring could also participate in various reactions depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic pyridine ring could affect the compound’s solubility and reactivity .
Scientific Research Applications
Pharmaceutical Research
This compound could be a precursor in the synthesis of various pharmacologically active molecules. The presence of a chloropyridinyl group suggests potential activity in creating molecules with anti-inflammatory or anticancer properties . The piperidinyl moiety is often found in molecules targeting central nervous system disorders, indicating possible applications in the development of new neurological drugs.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLRs) on the surface of cells .
Mode of Action
It selectively inhibits the ribosomal synthesis of PCSK9 .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, the compound allows more LDLRs to recycle back to the cell surface . These receptors can then bind to LDL in the bloodstream and carry it into the cell where it is broken down .
Pharmacokinetics
The compound is a prodrug, which means it is converted into its active form inside the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The result of the compound’s action is a decrease in the level of LDL cholesterol in the bloodstream . This is because the compound increases the number of LDLRs on the surface of cells, allowing more LDL to be cleared from the bloodstream .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary between individuals and can be affected by factors such as age, diet, and certain medications . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-2-1-7-19-16(13)23-12-5-8-21(9-6-12)17(22)14-10-15(24-20-14)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKTZIGYWWJHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone |
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